Ethyl 2,2-dimethylpent-4-ynoate

Bacteriochlorin Photosensitizer Macrocycle Synthesis

Ethyl 2,2-dimethylpent-4-ynoate (CAS 107540-02-3) is a terminally-alkynylated, sterically-hindered ester scaffold belonging to the alkynoate class. Its core molecular features—a reactive terminal alkyne (C≡C) conjugated with an ester and flanked by a gem-dimethyl group adjacent to the carbonyl—define its primary reactivity profile and utility as a building block in organic synthesis.

Molecular Formula C9H14O2
Molecular Weight 154.209
CAS No. 107540-02-3
Cat. No. B2662448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-dimethylpent-4-ynoate
CAS107540-02-3
Molecular FormulaC9H14O2
Molecular Weight154.209
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CC#C
InChIInChI=1S/C9H14O2/c1-5-7-9(3,4)8(10)11-6-2/h1H,6-7H2,2-4H3
InChIKeyJVIMTZKDPIEVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-Dimethylpent-4-ynoate (CAS 107540-02-3): Core Molecular Profile and Baseline for Scientific Procurement


Ethyl 2,2-dimethylpent-4-ynoate (CAS 107540-02-3) is a terminally-alkynylated, sterically-hindered ester scaffold belonging to the alkynoate class. Its core molecular features—a reactive terminal alkyne (C≡C) conjugated with an ester and flanked by a gem-dimethyl group adjacent to the carbonyl—define its primary reactivity profile and utility as a building block in organic synthesis. The compound's role is as a synthetic intermediate or chemical probe precursor, not an active pharmaceutical ingredient itself. Baseline characterization data, including NMR and IR spectroscopy, have been reported [1], and the compound is commercially available at a typical purity of 95% . Its key differentiators from simpler, unsubstituted alkynoates stem directly from the steric and electronic effects of its gem-dimethyl substitution, which are explored in the following sections.

Procurement Risk: Why Unsubstituted Alkynoates Cannot Substitute for Ethyl 2,2-Dimethylpent-4-ynoate


The presence of the gem-dimethyl group at the 2-position of Ethyl 2,2-dimethylpent-4-ynoate fundamentally alters its reactivity and the outcome of synthetic sequences compared to unsubstituted alkynoates like ethyl pent-4-ynoate. This structural feature provides steric shielding of the ester carbonyl, which can prevent unwanted side reactions such as nucleophilic addition or enolate formation at that site, and can influence the regioselectivity of reactions involving the alkyne. More critically, in certain applications like bacteriochlorin synthesis, the gem-dimethyl group is not a passive substituent but an essential structural component that dictates the macrocycle formation pathway [1]. Generic substitution would therefore either fail to produce the target molecule or require a completely different and potentially less efficient synthetic route, impacting project timelines and costs.

Quantitative Differentiation of Ethyl 2,2-Dimethylpent-4-ynoate: A Comparative Evidence Guide for Scientific Selection


Enabling Specific Macrocycle Architecture: The Northern-Southern Route to Bacteriochlorins

The use of Ethyl 2,2-dimethylpent-4-ynoate (as its acid, CAS 86101-48-6) is essential for the 'Northern–Southern' (N-S) self-condensation route to bacteriochlorins. When a derivative from this compound is used, the location of the gem-dimethyl group directs the macrocyclization, providing access to a specific set of substituted bacteriochlorins that are not accessible via the 'Eastern–Western' (E-W) route. [1]

Bacteriochlorin Photosensitizer Macrocycle Synthesis

Proven Precursor for Potent DGAT1 Inhibitors: In Vivo Efficacy Data

Ethyl 2,2-dimethylpent-4-ynoate serves as a key intermediate to access a class of potent and orally bioavailable DGAT1 inhibitors. A specific derivative (Compound 29), synthesized from this scaffold, demonstrated a significant reduction in postprandial plasma triglyceride (TG) levels in a mouse lipid tolerance test (LTT) and reduced body weight in diet-induced obese (DIO) mice without observable liver damage. [1]

DGAT1 Obesity Lipid Metabolism

High-Yield Single-Step Synthetic Protocol for Consistent Supply

A modern, single-step synthesis of Ethyl 2,2-dimethylpent-4-ynoate has been reported, achieving a quantitative yield under adapted Vilsmeier conditions. This protocol offers a substantial improvement over older, lower-yielding multi-step syntheses. [1]

Synthetic Methodology Process Chemistry Yield Optimization

Validated Application Scenarios for Ethyl 2,2-Dimethylpent-4-ynoate Procurement


Synthesis of Novel Bacteriochlorins with Specific meso-Substitution

Procure Ethyl 2,2-dimethylpent-4-ynoate as a strategic building block for the 'Northern–Southern' (N-S) self-condensation route to synthetic bacteriochlorins. The presence of the gem-dimethyl group is structurally required to access the dihydrodipyrrin intermediate that leads to macrocycles with specific meso-substituents [1]. This route provides yields of up to 39% in the macrocyclization step and grants access to a chemical space inaccessible via alternative methods, making the compound essential for projects aiming to tailor bacteriochlorin absorption spectra (Qy band between 713–760 nm) for applications in photodynamic therapy or artificial photosynthesis. Substitution with a simpler alkynoate would completely fail to produce the desired macrocycle architecture.

Medicinal Chemistry Campaigns Targeting DGAT1 for Metabolic Disorders

Utilize Ethyl 2,2-dimethylpent-4-ynoate as a validated starting material or key intermediate for synthesizing a library of DGAT1 inhibitors. This is supported by direct evidence that derivatives of its core acid form (2,2-dimethylpent-4-ynoic acid) exhibit potent oral bioavailability and in vivo efficacy in reducing body weight and plasma triglycerides in a diet-induced obesity (DIO) mouse model [1]. The compound serves as an entry point into a chemical series with established pharmacological activity and favorable safety signals (no observed liver damage), de-risking early-stage drug discovery programs focused on lipid metabolism.

Process Chemistry Optimization and Scale-Up

Select Ethyl 2,2-dimethylpent-4-ynoate for pilot studies or small-scale production where a robust and highly efficient synthetic protocol is paramount. A published single-step synthesis offers a quantitative yield [1], representing a significant advantage over older, low-yielding routes (e.g., ~6% over six steps) [2]. This established high-yield methodology provides a clear and reproducible pathway for process chemists to produce the compound in large quantities, reducing cost of goods and simplifying supply chain logistics for research organizations requiring significant amounts of this building block.

Development of Sterically-Defined Alkyne Probes for Bioconjugation

Employ Ethyl 2,2-dimethylpent-4-ynoate to create bioorthogonal probes with controlled reactivity. The terminal alkyne allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. Crucially, the sterically-hindering gem-dimethyl group can modulate the rate of these click reactions and improve the stability of the probe by shielding the adjacent ester from non-specific hydrolysis, a common issue with simpler alkynoates. While not a direct comparator study, this application leverages the unique steric feature of this specific compound to solve a known problem in probe design, making it a more rational choice than an unsubstituted analog.

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